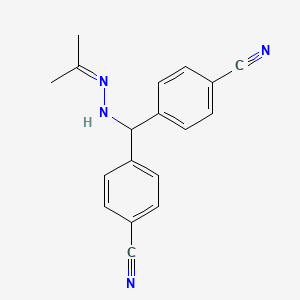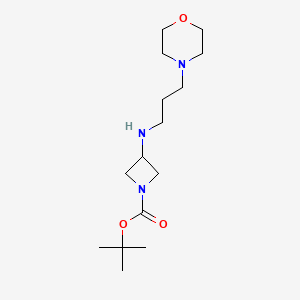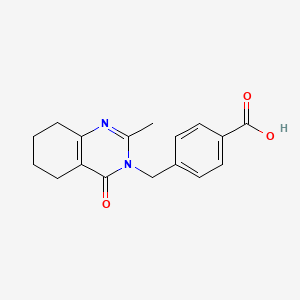
4-(Dipropylamino)-1-(naphthalen-1-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dipropylamino)-1-(naphthalen-1-yl)butan-1-ol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of a naphthalene ring, a butanol chain, and a dipropylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dipropylamino)-1-(naphthalen-1-yl)butan-1-ol typically involves the reaction of naphthalene derivatives with butanol and dipropylamine. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dipropylamino)-1-(naphthalen-1-yl)butan-1-ol can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
4-(Dipropylamino)-1-(naphthalen-1-yl)butan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Dipropylamino)-1-(naphthalen-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The dipropylamino group may interact with receptors or enzymes, leading to various biological effects. The naphthalene ring and butanol chain may also contribute to its overall activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino alcohols and naphthalene derivatives, such as:
- 4-(Diethylamino)-1-(naphthalen-1-yl)butan-1-ol
- 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol
- 4-(Dipropylamino)-1-(phenyl)butan-1-ol
Uniqueness
4-(Dipropylamino)-1-(naphthalen-1-yl)butan-1-ol is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
5426-24-4 |
|---|---|
Molekularformel |
C20H29NO |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
4-(dipropylamino)-1-naphthalen-1-ylbutan-1-ol |
InChI |
InChI=1S/C20H29NO/c1-3-14-21(15-4-2)16-8-13-20(22)19-12-7-10-17-9-5-6-11-18(17)19/h5-7,9-12,20,22H,3-4,8,13-16H2,1-2H3 |
InChI-Schlüssel |
DAURCWSUUVQABR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCCC(C1=CC=CC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4S,5S,6R)-11-methyl-5-trimethylsilyloxy-4-(trimethylsilyloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B11835320.png)





![(7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazin-10(7aH)-one](/img/structure/B11835347.png)







